Carbamodithioic acid, phenyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester
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Overview
Description
Carbamodithioic acid, phenyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with a unique structure that combines elements of benzimidazole and isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamodithioic acid, phenyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with isoindole compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, phenyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form.
Scientific Research Applications
Carbamodithioic acid, phenyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Carbamodithioic acid, phenyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
Uniqueness
Carbamodithioic acid, phenyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its specific combination of benzimidazole and isoindole structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88797-53-9 |
---|---|
Molecular Formula |
C24H18N4O2S2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
[1-[(1,3-dioxoisoindol-2-yl)methyl]benzimidazol-2-yl]methyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C24H18N4O2S2/c29-22-17-10-4-5-11-18(17)23(30)28(22)15-27-20-13-7-6-12-19(20)26-21(27)14-32-24(31)25-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,31) |
InChI Key |
NGYOYTNPDVQGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)SCC2=NC3=CC=CC=C3N2CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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